molecular formula C24H26O3 B601032 7-Oxo-bexarotene CAS No. 368451-15-4

7-Oxo-bexarotene

カタログ番号 B601032
CAS番号: 368451-15-4
分子量: 362.47
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Oxo-bexarotene is a derivative of bexarotene . Bexarotene is a member of the retinoid class of drugs and is associated with birth defects in humans . It is indicated for the treatment of cutaneous manifestations of cutaneous T-cell lymphoma in patients who are refractory to at least one prior systemic therapy .


Synthesis Analysis

While specific synthesis details for 7-Oxo-bexarotene were not found, there is a paper discussing the synthesis of Bexarotene .


Molecular Structure Analysis

The molecular formula of 7-Oxo-bexarotene is C24H26O3 . The IUPAC name is 4-[1-(3,5,5,8,8-pentamethyl-7-oxo-6H-naphthalen-2-yl)ethenyl]benzoic acid . The molecular weight is 362.5 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Oxo-bexarotene include a molecular weight of 362.5 g/mol, a XLogP3-AA of 6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 3, an exact mass of 362.18819469 g/mol, a monoisotopic mass of 362.18819469 g/mol, a topological polar surface area of 54.4 Ų, a heavy atom count of 27, and a complexity of 622 .

科学的研究の応用

Oncology: Cancer Treatment Enhancement

7-Oxo-bexarotene has been explored for its potential to enhance the efficacy of existing cancer treatments. Studies suggest that it may work synergistically with other therapeutic agents, such as GZ17-6.02, to induce apoptosis in cancer cells . This could be particularly beneficial in the treatment of cutaneous T-cell lymphoma (CTCL) and other malignancies where bexarotene is already in use.

Dermatology: Cutaneous T-cell Lymphoma

In dermatology, 7-Oxo-bexarotene is used in the treatment of CTCL, a rare type of non-Hodgkin’s lymphoma . It is applied topically in gel form and has shown effectiveness in reducing skin lesions and symptoms associated with the disease.

Neurology: Multiple Sclerosis

Research indicates that 7-Oxo-bexarotene may have remyelinating effects in patients with relapsing multiple sclerosis . By promoting the repair of the myelin sheath, it could potentially improve nerve function and reduce the progression of the disease.

Cardiology: Lipid Metabolism

Although not a direct application, it’s important to note that bexarotene can significantly affect lipid metabolism, leading to dyslipidemia . This side effect is relevant to cardiology, as managing lipid levels is crucial for cardiovascular health.

Endocrinology: Thyroid Hormone Regulation

Bexarotene is known to influence thyroid hormone metabolism, causing hypothyroidism by decreasing pituitary TSH secretion . Understanding this effect is vital for the safe administration of 7-Oxo-bexarotene in patients with thyroid disorders.

Immunology: Immune Response Modulation

In immunology, 7-Oxo-bexarotene has been studied for its ability to activate type 1 antigen-presenting cells and increase tumor-infiltrating CD8 T-cells . This could potentially make it a valuable adjunct in immunotherapy for cancer treatment.

Ophthalmology: Retinoid Receptor Activation

While direct applications in ophthalmology are not well-documented, the activation of retinoid X receptors by bexarotene could have implications for eye health, given the importance of retinoids in vision .

Gastroenterology: Hepatic Metabolism

The metabolism of bexarotene involves the liver, with cytochrome P450 3A4 playing a major role . This is relevant for gastroenterology, as hepatic function must be considered when administering the drug to patients with liver conditions.

Safety And Hazards

Bexarotene can cause fetal harm when administered to a pregnant female . It is a member of the retinoid class of drugs that is associated with birth defects in humans . Bexarotene also caused birth defects when administered orally to pregnant rats .

将来の方向性

Bexarotene has shown great potential, demonstrating enhanced therapeutic activity against a plethora of tumor types, both as a single agent and as an adjuvant with other targeted agents . It has been found to exert pharmacological effects in the nervous system, with low bioavailability and poor cerebral distribution limiting its application in treatment on neurological disorders . Therefore, extensive research is required to confirm its potential .

特性

IUPAC Name

4-[1-(3,5,5,8,8-pentamethyl-7-oxo-6H-naphthalen-2-yl)ethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O3/c1-14-11-19-20(24(5,6)21(25)13-23(19,3)4)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12H,2,13H2,1,3-6H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMHAABXFLIUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(C(=O)CC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxo-bexarotene

CAS RN

368451-15-4
Record name 7-Oxo-bexarotene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368451154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-OXO-BEXAROTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POY4N4NX0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does 7-oxo-bexarotene interact with retinoid receptors compared to its parent compound, bexarotene?

A1: 7-oxo-bexarotene demonstrates significantly reduced binding affinity to retinoid receptors compared to bexarotene. While bexarotene exhibits strong activity as a retinoid X receptor (RXR) agonist, 7-oxo-bexarotene shows reduced activity at these receptors. Additionally, 7-oxo-bexarotene displays minimal activity in transactivating retinoic acid receptors (RARs), suggesting a weaker interaction with these receptors as well. []

Q2: What is the significance of 7-oxo-bexarotene's reduced activity at retinoid receptors in the context of bexarotene administration?

A2: Despite being a major circulating metabolite of bexarotene in humans, the significantly reduced retinoid receptor activity of 7-oxo-bexarotene suggests that it is unlikely to elicit substantial retinoid receptor activation following bexarotene administration. This finding is important for understanding the overall pharmacological effects of bexarotene treatment and suggests that 7-oxo-bexarotene may not contribute significantly to the therapeutic effects or potential side effects associated with bexarotene. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。